molecular formula C5H5FN2O3 B592458 methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate CAS No. 127929-86-6

methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate

Katalognummer: B592458
CAS-Nummer: 127929-86-6
Molekulargewicht: 160.104
InChI-Schlüssel: MZJKDLYATGBQJJ-YWEYNIOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a cyano group, a fluoromethoxy group, and an imino group attached to an acetate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate typically involves the reaction of cyanoacetamide with fluoromethoxyamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or distillation .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted esters. These products are often used as intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate is used as a building block for the synthesis of various heterocyclic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology

Its unique structural features make it a valuable tool for probing biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting specific enzymes and receptors .

Industry

Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Wirkmechanismus

The mechanism of action of methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and fluoromethoxy group play crucial roles in binding to these targets, leading to inhibition or activation of their functions. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on the target molecules, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate is unique due to the presence of the fluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to specific molecular targets compared to its analogs .

Eigenschaften

CAS-Nummer

127929-86-6

Molekularformel

C5H5FN2O3

Molekulargewicht

160.104

IUPAC-Name

methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate

InChI

InChI=1S/C5H5FN2O3/c1-10-5(9)4(2-7)8-11-3-6/h3H2,1H3/b8-4-

InChI-Schlüssel

MZJKDLYATGBQJJ-YWEYNIOJSA-N

SMILES

COC(=O)C(=NOCF)C#N

Synonyme

Acetic acid, cyano[(fluoromethoxy)imino]-, methyl ester, (Z)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.